molecular formula C12H13ClO2 B3301950 Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate CAS No. 91393-53-2

Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate

Cat. No.: B3301950
CAS No.: 91393-53-2
M. Wt: 224.68 g/mol
InChI Key: DIFVMMJVNZYZEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate ( 91393-53-2) is a chiral cyclopropane derivative with the molecular formula C 12 H 13 ClO 2 and a molecular weight of 224.68 g/mol . This compound is characterized by a cyclopropane ring substituted with an ester functional group and a 2-chlorophenyl ring, making it a valuable and versatile scaffold in synthetic and medicinal chemistry. As a member of the cyclopropanecarboxylate ester family, this compound serves as a key synthetic intermediate. Cyclopropane rings are rigid, strained structures that are prevalent in bioactive molecules and natural products . The incorporated ester group can be readily hydrolyzed to the carboxylic acid or reduced to an alcohol, allowing for further functionalization and diversification in synthetic routes. Compounds featuring the cyclopropanecarboxylate core are frequently employed in the synthesis of more complex structures, including potential pharmaceutical agents . For instance, structurally similar trans -substituted phenylcyclopropanecarboxylic acid derivatives have been investigated in patent literature for their activity as agonists of the GPR40 receptor, a target for the treatment of type 2 diabetes and related metabolic disorders . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this chemical with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFVMMJVNZYZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of ethyl diazoacetate with 2-chlorostyrene. The reaction is catalyzed by transition metals such as rhodium or copper under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality and higher efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate has been studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and anti-cancer activities.

  • Inhibition of Leukotriene Synthesis : One notable application is its role as an inhibitor of leukotriene C4 synthase. Compounds with similar structures have been shown to exhibit significant activity in conditions where leukotriene modulation is beneficial, such as asthma and allergic responses .
  • Antitumor Activity : Research indicates that cyclopropane derivatives can possess antitumor properties. This compound may be explored for its efficacy against various cancer cell lines, potentially leading to the development of new anticancer agents.

Agrochemical Applications

The compound is also investigated for its use in agrochemicals, particularly as an insecticide and acaricide.

  • Insecticidal Properties : Patents have documented the synthesis of substituted phenoxybenzyloxycarbonylderivatives that include cyclopropane structures like this compound. These compounds demonstrate effectiveness against various pests, making them valuable in agricultural applications .
  • Fungicidal Activity : The compound's derivatives have been reported to exhibit fungicidal properties, which could be useful in protecting crops from fungal infections .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate.

  • Synthesis of Complex Molecules : The compound can be synthesized through various methods, including one-pot reactions that yield high purity and yield, facilitating its use as a building block for more complex organic molecules .
  • Reactions and Transformations : Its reactivity allows for transformations that are crucial in the synthesis of other functionalized cyclopropanes or related derivatives, expanding the toolbox available to synthetic chemists.

Case Studies and Research Findings

Application AreaSpecific UseResearch Findings
Medicinal ChemistryLeukotriene C4 synthase inhibitorDemonstrated potential for treating asthma .
AgrochemicalsInsecticideEffective against various agricultural pests .
Synthetic ChemistryIntermediate for synthesisHigh yield synthesis methods reported .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, leading to various biological effects. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate shares key structural motifs with other cyclopropane-containing esters, but its pharmacological and physicochemical properties are modulated by substituent variations. Below is an analysis of structurally analogous compounds:

Substituent Effects

  • Chlorophenyl Position: Compared to Ethyl 1-[2-(Benzylcyclopropanecarbonylamino)-2-cyclopropylacetylamino]cyclopropanecarboxylate (5h) (), which features a benzyl group, the 2-chlorophenyl substituent introduces steric hindrance and electron-withdrawing effects. This may reduce ester hydrolysis rates compared to electron-donating groups (e.g., methoxy in 5i from ) .
  • Halogen vs. Alkoxy Groups: The 2-chloro substituent in the target compound contrasts with the 4-methoxyphenyl group in 5i ().
  • Aromatic Functionalization : 2-Ethoxy-4-formylphenyl cyclopropanecarboxylate () contains ethoxy and formyl groups, which may improve solubility in polar solvents compared to the hydrophobic 2-chlorophenyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
This compound 2-chlorophenyl, ethyl ester Not provided Electron-withdrawing Cl, rigidity N/A
5h () Benzyl, cyclopropyl, ethyl ester Not provided Increased lipophilicity
5i () 4-Methoxyphenyl, ethyl ester Not provided Electron-donating OCH₃
compound 4-Chloro-3-methylphenyl, carboxylic acid 494.98 Fluorine inclusion, higher MW
compound 2-Ethoxy-4-formylphenyl, ester Not provided Polar functional groups

Research Findings

Synthetic Utility : Cyclopropanecarboxylates like 5h and 5i () are intermediates in peptidomimetic synthesis. The 2-chlorophenyl variant’s steric profile may favor selective coupling reactions over bulkier analogs .

Solubility and Stability : The ethoxy and formyl groups in compound suggest improved aqueous solubility, whereas the 2-chlorophenyl group likely enhances membrane permeability in drug candidates .

Bioactivity Trends : Halogenated aromatics (e.g., 2-chlorophenyl) are associated with enhanced receptor binding in kinase inhibitors, though fluorine-containing analogs () may offer superior metabolic resistance .

Biological Activity

Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential antimicrobial and anticancer properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known for its unique reactivity due to angle strain. The presence of the 2-chlorophenyl group enhances the compound's binding affinity to various biological targets, contributing to its biological activity.

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Enzyme Interaction : The cyclopropane moiety may interact with enzymes, potentially inhibiting or modulating their activity.
  • Receptor Binding : The chlorophenyl group can enhance binding to receptors involved in various signaling pathways, which may lead to altered cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cells through various mechanisms including:

  • Cell Cycle Arrest : this compound may interfere with the cell cycle, leading to halted proliferation.
  • Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels in cancer cells, promoting oxidative stress and subsequent cell death.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl cyclopropanecarboxylateNo substituent on phenyl groupLimited biological activity
Ethyl 2-phenylcyclopropanecarboxylatePhenyl group without chlorineModerate activity
Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylateChlorine at para positionEnhanced activity compared to non-chloro

The presence of the chlorine atom in the ortho position in this compound is crucial for enhancing its reactivity and biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited bacterial growth in vitro, showing potential as a novel antibiotic agent .
  • Cancer Cell Studies : In research involving various cancer cell lines, this compound was shown to reduce cell viability by inducing apoptosis through ROS-mediated pathways .
  • Mechanistic Insights : Further investigations into its mechanism revealed that it may interact with specific cellular receptors implicated in cancer progression, thus providing a dual-action approach by targeting both microbial infections and cancer .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is typically synthesized via cyclopropanation of α,β-unsaturated esters using transition-metal catalysts (e.g., rhodium or copper) or via [2+1] cycloaddition reactions. Stereochemical control is achieved by adjusting temperature (e.g., low temps favor cis isomers) and chiral ligands (e.g., bisoxazolines for enantioselectivity) .
  • Data Note : Yields vary significantly (40–85%) depending on substituent steric effects and solvent polarity. For example, dichloromethane enhances ring strain relief, favoring cyclopropane formation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : The cyclopropane protons appear as distinct multiplets (δ 1.2–2.5 ppm), with coupling constants (J = 4–8 Hz) indicating ring strain. The 2-chlorophenyl group shows aromatic signals at δ 7.2–7.6 ppm .
  • IR : Ester carbonyl (C=O) stretches at 1720–1740 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹ confirm functional groups .
    • Validation : Cross-check with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 238.06 for C₁₂H₁₁ClO₂⁺) .

Advanced Research Questions

Q. What computational strategies predict the biological activity of this compound, and how do structural modifications alter receptor binding?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., G-protein-coupled receptors). The chlorophenyl group enhances hydrophobic interactions, while the ester group participates in hydrogen bonding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize bioactivity. For example, electron-withdrawing groups (e.g., -Cl) improve metabolic stability .
    • Case Study : Replacing the ethyl ester with a methyl group reduces binding affinity by 30% in dopamine receptor assays due to decreased lipophilicity .

Q. How do crystallographic data resolve contradictions in reported conformational dynamics of cyclopropane derivatives?

  • Methodology : Single-crystal X-ray diffraction reveals puckering parameters (Q, θ, φ) for the cyclopropane ring. For example, Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate exhibits a distorted envelope conformation (θ = 57.3°) in the solid state, conflicting with solution-phase NMR data suggesting free rotation .
  • Resolution : Apply temperature-dependent NMR to identify dynamic equilibria between conformers. Computational MD simulations (e.g., AMBER) reconcile discrepancies by modeling solvent effects .

Q. What strategies mitigate side reactions during functionalization of the cyclopropane ring (e.g., amidation, hydroxylation)?

  • Methodology :

  • Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield the cyclopropane ring during amidation. For hydroxylation, employ TEMPO/oxone systems to avoid ring-opening .
  • Catalytic Optimization : Pd/Cu bimetallic systems reduce epimerization risks in cross-coupling reactions .
    • Data : Unprotected rings undergo cleavage (20–40% yield loss) under basic conditions (pH >10), while protected systems retain >90% integrity .

Comparative Analysis

Q. How does this compound compare to analogs like Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate in terms of reactivity and bioactivity?

  • Structural Impact :

Compound Substituent LogP IC₅₀ (μM)
2-(2-chlorophenyl)-Cl (ortho)3.20.45
2-(4-ethylphenyl)-C₂H₅ (para)3.81.20
  • Key Findings : Ortho-chloro derivatives exhibit higher metabolic stability (t₁/₂ = 6.2 h vs. 2.8 h) due to steric shielding of the ester group .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for this compound in enzyme inhibition assays?

  • Root Cause : Variations in assay conditions (e.g., buffer pH, ionic strength) alter protonation states of active site residues. For example, IC₅₀ values drop from 1.8 μM (pH 7.4) to 0.6 μM (pH 6.5) in kinase assays due to enhanced ligand-receptor electrostatic interactions .
  • Resolution : Standardize assay protocols (e.g., Tris-HCl buffer, 150 mM NaCl) and validate with orthogonal techniques (e.g., SPR, ITC) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate

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